

Application Note: Spectroscopic Characterization of Meloxicam Impurity C

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Compound of Interest

Compound Name: Meloxicam Impurity C

Cat. No.: B568757

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Introduction

Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). During its synthesis and storage, impurities can arise, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. **Meloxicam Impurity C**, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known impurity of Meloxicam.^{[1][2][3]} Its rigorous characterization is crucial for quality control and regulatory compliance.

This application note provides a comprehensive overview of the spectroscopic methods for the characterization of **Meloxicam Impurity C**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to guide researchers in the structural elucidation and confirmation of this impurity.

Chemical Structure:

- Systematic Name: N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide^{[1][2][3]}
- Molecular Formula: C₁₅H₁₅N₃O₄S₂^{[4][5]}
- Molecular Weight: 365.43 g/mol ^{[4][5]}

- CAS Number: 1262333-25-4[4][5]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Meloxicam Impurity C**. This data is typically found on the Certificate of Analysis (CoA) provided by the supplier of the reference standard.[1][4]

Table 1: ^1H NMR Data (Exemplary)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Value from CoA	e.g., s	e.g., 3H	e.g., $-\text{CH}_3$
Value from CoA	e.g., d	e.g., 1H	e.g., Ar-H
Value from CoA	e.g., m	e.g., 2H	e.g., Ar-H
...

Table 2: ^{13}C NMR Data (Exemplary)

Chemical Shift (ppm)	Assignment
Value from CoA	e.g., $-\text{CH}_3$
Value from CoA	e.g., Ar-C
Value from CoA	e.g., $\text{C}=\text{O}$
...	...

Table 3: IR Absorption Data (Exemplary)

Wavenumber (cm ⁻¹)	Assignment
Value from CoA	e.g., O-H stretch
Value from CoA	e.g., C=O stretch
Value from CoA	e.g., S=O stretch
...	...

Table 4: Mass Spectrometry Data (Exemplary)

m/z	Interpretation
Value from CoA	e.g., [M+H] ⁺
Value from CoA	e.g., Fragment ion
...	...

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **Meloxicam Impurity C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Meloxicam Impurity C**.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Materials:

- **Meloxicam Impurity C** reference standard
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **Meloxicam Impurity C** reference standard.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
 - Add a small amount of TMS as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to obtain optimal resolution and lineshape.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans will be required.
- Data Processing and Analysis:
 - Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

- Assign the peaks in the ^{13}C spectrum to the corresponding carbon atoms in the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Meloxicam Impurity C**.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

- **Meloxicam Impurity C** reference standard

Protocol:

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **Meloxicam Impurity C** reference standard directly onto the ATR crystal.
 - Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Instrument Setup and Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Acquire the IR spectrum of the sample over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing and Analysis:
 - The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, S=O, aromatic C=C).
- Compare the obtained spectrum with the reference spectrum provided in the CoA or in relevant literature.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Meloxicam Impurity C**.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Materials:

- **Meloxicam Impurity C** reference standard
- HPLC-grade solvent (e.g., methanol, acetonitrile)
- Volatile acid or base for enhancing ionization (e.g., formic acid, ammonium acetate)

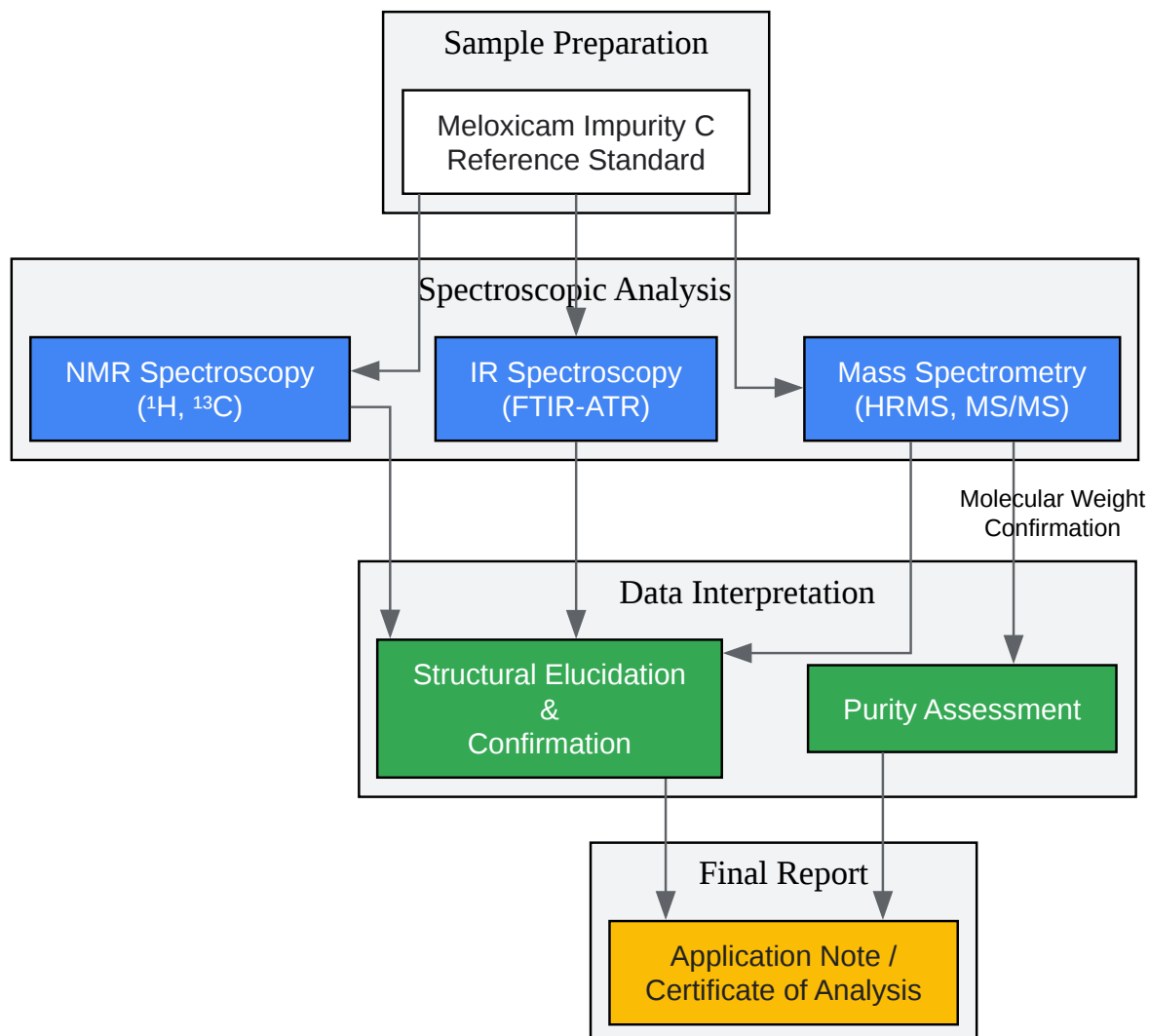
Protocol:

- Sample Preparation:
 - Prepare a dilute solution of the **Meloxicam Impurity C** reference standard (e.g., 1-10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.
 - A small amount of an additive like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) can be added to the solution to improve ionization efficiency.
- Instrument Setup and Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to obtain a stable and strong signal for the analyte.
- Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
- Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor ion and fragmenting it in the collision cell to obtain a fragmentation pattern.
- Data Processing and Analysis:
 - Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of **Meloxicam Impurity C** to confirm its elemental composition.
 - Analyze the fragmentation pattern to gain further structural information and to identify characteristic fragment ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a pharmaceutical impurity like **Meloxicam Impurity C**.



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Caption: Workflow for Spectroscopic Characterization of **Meloxicam Impurity C**.

Conclusion

The spectroscopic techniques of NMR, IR, and MS are indispensable tools for the comprehensive characterization of **Meloxicam Impurity C**. The protocols outlined in this application note provide a robust framework for researchers and scientists in the pharmaceutical industry to accurately identify and confirm the structure of this impurity, thereby

ensuring the quality and safety of Meloxicam drug products. It is essential to use a certified reference standard and refer to its Certificate of Analysis for the definitive spectroscopic data.

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